

Synthesis protocol for Tert-butyl 4-carbamothioylpiperazine-1-carboxylate.

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Compound of Interest

Compound Name: *Tert-butyl 4-carbamothioylpiperazine-1-carboxylate*

Cat. No.: *B177007*

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Synthesis Protocol for Tert-butyl 4-carbamothioylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Tert-butyl 4-carbamothioylpiperazine-1-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the thiourea moiety allows for further functionalization, making it a versatile building block in drug discovery. The Boc-protected piperazine ring is a common feature in many drug candidates, offering improved pharmacokinetic properties. This document provides a detailed protocol for the synthesis of this intermediate, starting from commercially available Tert-butyl piperazine-1-carboxylate. The presented method is based on the well-established reaction of a secondary amine with thiocyanic acid, generated in situ from an alkali metal thiocyanate and a mineral acid. This straightforward approach provides a reliable route to the desired product.

Experimental Protocol

Synthesis of **Tert-butyl 4-carbamothioylpiperazine-1-carboxylate**

This protocol details the synthesis of **Tert-butyl 4-carbamothioylpiperazine-1-carboxylate** from Tert-butyl piperazine-1-carboxylate.

Materials:

- Tert-butyl piperazine-1-carboxylate
- Potassium thiocyanate (KSCN)
- Hydrochloric acid (HCl), concentrated
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Deionized water
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Tert-butyl piperazine-1-carboxylate (1.0 eq) in deionized water.

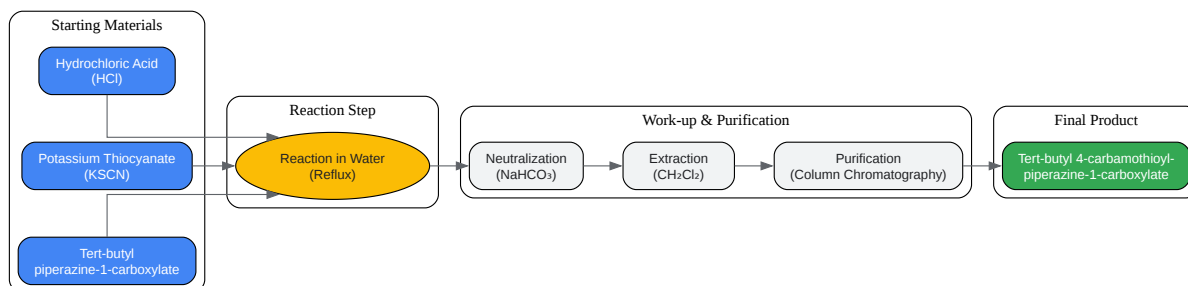
- **Addition of Reagents:** To the stirred solution, add potassium thiocyanate (1.2 eq).
- **Acidification:** Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (1.5 eq) dropwise. The temperature should be maintained below 10 °C during the addition.
- **Reaction:** After the addition of acid, attach a reflux condenser and heat the reaction mixture to reflux (approximately 100-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
- **Washing:** Combine the organic layers and wash with brine (1 x 50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **Tert-butyl 4-carbamothioylpiperazine-1-carboxylate**.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of **Tert-butyl 4-carbamothioylpiperazine-1-carboxylate**.

Parameter	Value	Notes
Starting Material	Tert-butyl piperazine-1-carboxylate	Commercially available.
Key Reagents	Potassium thiocyanate, HCl	
Solvent	Water	
Reaction Temperature	Reflux (~100-110 °C)	
Reaction Time	4-8 hours	Monitor by TLC for completion.
Product Molecular Formula	C ₁₀ H ₁₉ N ₃ O ₂ S	
Product Molecular Weight	245.34 g/mol	
Expected Yield	60-75%	Based on typical yields for similar thiourea formation reactions.
Appearance	White to off-white solid	As determined by analytical techniques such as NMR or LC-MS.
Purity (Post-Purification)	>95%	

Visualization



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